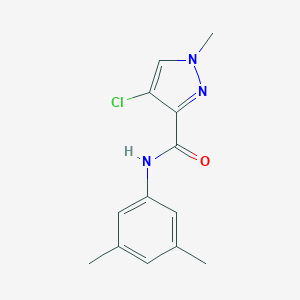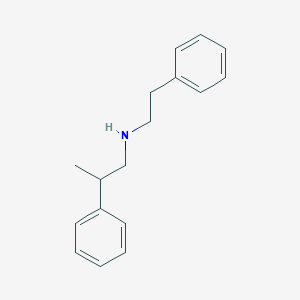
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CDCP and is synthesized through a multistep process.
科学的研究の応用
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential therapeutic applications in various scientific research studies. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-tuberculosis agent.
作用機序
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 activity by 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have biochemical and physiological effects in various scientific research studies. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential as an anti-tuberculosis agent.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to inhibit the growth of cancer cells and has anti-inflammatory properties. Additionally, it has been studied for its potential as an anti-tuberculosis agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its potential as an anti-tuberculosis agent. Additionally, future studies could investigate the use of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs for enhanced therapeutic effects.
合成法
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline to form 4-chloro-3-(3,5-dimethylphenyl)nitrobenzene. The nitro group is then reduced to an amino group, which is subsequently protected with a tert-butyloxycarbonyl group. The resulting compound is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the pyrazole ring. The tert-butyloxycarbonyl group is then removed to yield 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
特性
製品名 |
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC名 |
4-chloro-N-(3,5-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-9(2)6-10(5-8)15-13(18)12-11(14)7-17(3)16-12/h4-7H,1-3H3,(H,15,18) |
InChIキー |
VIBZCWIUKOJJPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Cl)C)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)



![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)



![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
